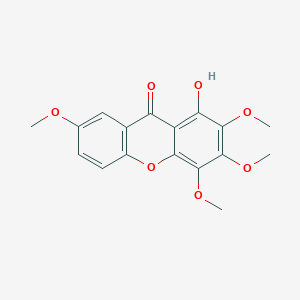

1-Hydroxy-2,3,4,7-tetramethoxyxanthone

概要

説明

1-Hydroxy-2,3,4,7-tetramethoxyxanthone is a xanthone derivative, known for its presence in various plant species, particularly in the Gentianaceae family. This compound is recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,3,4,7-tetramethoxyxanthone can be synthesized through several methods. One common approach involves the extraction from the aerial parts of plants like Halenia elliptica D. Don . The extraction process typically involves solvent extraction followed by chromatographic purification.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the extraction from natural sources remains a primary method. The yields from these extractions are generally low, necessitating the development of more efficient synthetic routes .

化学反応の分析

Types of Reactions: 1-Hydroxy-2,3,4,7-tetramethoxyxanthone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of xanthone .

科学的研究の応用

Biological Activities

Research indicates that 1-hydroxy-2,3,4,7-tetramethoxyxanthone exhibits several important biological activities:

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can protect cells from oxidative stress and related damage .

- Anti-inflammatory Effects : Studies have shown that it may modulate inflammatory pathways, potentially reducing inflammation in various conditions .

- Anticancer Potential : There is evidence suggesting that this xanthone can inhibit tumor growth and may serve as an adjunct therapy in cancer treatment protocols .

Applications in Pharmaceuticals and Nutraceuticals

Due to its diverse biological properties, this compound has potential applications in:

- Pharmaceutical Development : Its anticancer and anti-inflammatory properties make it a candidate for drug development aimed at treating various diseases.

- Nutraceuticals : The compound may be used as an active ingredient in dietary supplements designed to enhance antioxidant defenses or reduce inflammation .

Case Studies

Several studies have explored the applications of this compound:

- Anticancer Activity Study : In vitro studies demonstrated that the compound inhibited the growth of cancer cell lines such as HT-29 (human colon adenocarcinoma) and P388 lymphocytic leukemia cells . The results indicated a dose-dependent response with significant cytotoxic effects.

- Anti-inflammatory Research : A study evaluated the anti-inflammatory effects of this xanthone using animal models of inflammation. Results showed a reduction in inflammatory markers and improved clinical outcomes in treated groups compared to controls .

作用機序

The mechanism of action of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone involves several molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.

Anticancer Activity: Induces apoptosis in cancer cells by modulating various signaling pathways.

類似化合物との比較

1-Hydroxy-2,3,4,7-tetramethoxyxanthone can be compared with other xanthone derivatives:

生物活性

1-Hydroxy-2,3,4,7-tetramethoxyxanthone (C17H16O7) is a xanthone derivative predominantly found in plants of the Gentianaceae family. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a planar structure with a hydroxyl group at position 1 and four methoxy groups at positions 2, 3, 4, and 7. Its molecular weight is approximately 332.30 g/mol. The structural characteristics are critical as they influence the compound's bioactivity.

The precise mechanisms of action for this compound are not fully elucidated; however, it is believed to share bioactivities with other xanthones due to structural similarities. The compound exhibits various biochemical properties that contribute to its health-promoting effects:

- Antioxidant Activity : Xanthones generally possess antioxidant capabilities, which help mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in various studies.

- Anticancer Properties : It has been implicated in inhibiting cell proliferation in cancer models.

Anti-Proliferative Effects

This compound has been specifically studied for its anti-proliferative effects on vascular smooth muscle cells (VSMCs). In a study conducted using BrdU incorporation assays, the compound demonstrated an IC50 value of approximately 7.84 µM against PDGF-induced VSMC proliferation. Notably, it was confirmed that the compound does not exhibit cytotoxicity at the tested concentrations.

| Compound Name | IC50 (µM) | Assay Type |

|---|---|---|

| This compound | 7.84 | BrdU Incorporation |

| Gentisin (1) | 5.74 | BrdU Incorporation |

| Isogentisin (2) | 27.0 | BrdU Incorporation |

Osteoclast Differentiation Inhibition

The compound has also been shown to inhibit osteoclast differentiation effectively in co-culture systems with mouse osteoblastic calvarial cells and bone marrow cells. This suggests potential applications in treating bone-related disorders such as osteoporosis.

Vasodilatory Action

In addition to its anti-proliferative effects, this compound exhibits vasodilatory action. It can induce vasodilation in coronary arteries pre-contracted with serotonin (5-HT), with an effective concentration (EC50) of approximately 6.6 µM. This property underscores its potential cardiovascular benefits.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on VSMC Proliferation : A study published in MDPI identified nonprenylated xanthones as novel inhibitors of VSMC proliferation. The findings indicated that at concentrations up to 30 µM, this compound significantly inhibited cell proliferation without inducing cytotoxicity .

- Osteoclast Differentiation : Research indicated that this compound effectively inhibits osteoclast differentiation in vitro. The mechanism appears to involve modulation of signaling pathways associated with osteoclastogenesis .

- Vasodilatory Effects : Another study highlighted the vasodilatory effects of the compound on isolated coronary arteries pre-contracted with serotonin . This suggests potential therapeutic applications for cardiovascular diseases.

特性

IUPAC Name |

1-hydroxy-2,3,4,7-tetramethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O7/c1-20-8-5-6-10-9(7-8)12(18)11-13(19)15(21-2)17(23-4)16(22-3)14(11)24-10/h5-7,19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPXRVRWIMVNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161526 | |

| Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14103-09-4 | |

| Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014103094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 1-hydroxy-2,3,4,7-tetramethoxyxanthone?

A: this compound is a planar molecule characterized by a xanthone backbone with a hydroxyl group at position 1 and four methoxy groups at positions 2, 3, 4, and 7. [, ] Its molecular formula is C17H16O7, and its molecular weight is 332.30 g/mol. [, ] The compound's structure has been elucidated using spectroscopic techniques such as X-ray crystallography, confirming its planar conformation with only two methoxy groups deviating slightly from the plane. [, ]

Q2: From which natural sources has this compound been isolated?

A: Research indicates that this compound has been isolated from several plant species. These include Halenia elliptica [, ], a Tibetan medicinal herb, and Swertia chirayita [], another plant known for its medicinal properties. Additionally, it has been identified as a constituent of the active fraction of Radix Astragali Formula, a traditional Chinese medicine. []

Q3: What analytical methods are commonly employed to identify and quantify this compound?

A: High-performance liquid chromatography (HPLC) is a widely used technique for both the identification and quantification of this compound. [] Researchers often employ reversed-phase HPLC with a C18 column and a mobile phase comprising methanol and a buffer solution, typically dibasic potassium phosphate. UV detection is commonly used, with a wavelength around 269 nm offering optimal sensitivity for this compound. []

Q4: What research has been conducted on the potential biological activities of this compound?

A: While the exact mechanisms of action remain to be fully elucidated, preliminary research suggests that this compound and related xanthones isolated from Halenia elliptica may possess inhibitory activity against bone resorption. [] Further investigation is necessary to confirm these findings and explore other potential bioactivities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。